molecular formula C14H19F2NO2 B14784565 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

Katalognummer: B14784565
Molekulargewicht: 271.30 g/mol
InChI-Schlüssel: DNFAJXCVWOJJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzylamino group and two fluorine atoms attached to a dimethylpentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting with the preparation of the benzylamino precursor

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Amino)-5,5-difluoro-4,4-dimethylpentanoic acid: Similar structure but lacks the benzyl group.

    2-(Benzylamino)-4,4-dimethylpentanoic acid: Similar structure but lacks the difluoro groups.

    2-(Benzylamino)-5,5-difluoropentanoic acid: Similar structure but lacks the dimethyl groups.

Uniqueness

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to the combination of the benzylamino group and the difluoro-dimethylpentanoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Eigenschaften

Molekularformel

C14H19F2NO2

Molekulargewicht

271.30 g/mol

IUPAC-Name

2-(benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C14H19F2NO2/c1-14(2,13(15)16)8-11(12(18)19)17-9-10-6-4-3-5-7-10/h3-7,11,13,17H,8-9H2,1-2H3,(H,18,19)

InChI-Schlüssel

DNFAJXCVWOJJAU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.